2-isonicotinoyl-N-methylhydrazinecarbothioamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of this compound involves multiple nomenclature conventions that reflect its complex molecular structure. According to Chemical Abstracts Service registry, this compound is assigned the unique identifier 4406-96-6, which serves as the primary reference for chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-methyl-3-(pyridine-4-carbonylamino)thiourea, which accurately describes the connectivity and functional group arrangement within the molecular framework.
Alternative nomenclature systems provide additional systematic names that emphasize different structural features of the molecule. The compound is also designated as N-[(methylcarbamothioyl)amino]pyridine-4-carboxamide, highlighting the pyridine carboxamide moiety and the methylcarbamothioyl substituent. Another recognized systematic name is 4-pyridinecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide, which emphasizes the hydrazide linkage and the thioxomethyl functionality.
Table 1: Systematic Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 4406-96-6 |
| Molecular Formula | C₈H₁₀N₄OS |
| International Union of Pure and Applied Chemistry Name | 1-methyl-3-(pyridine-4-carbonylamino)thiourea |
| Simplified Molecular Input Line Entry System | CNC(=S)NNC(=O)C1=CC=NC=C1 |
| International Chemical Identifier Key | LUNYRIVCWOGWDT-UHFFFAOYSA-N |
| MDL Number | MFCD00123802 |
The molecular formula C₈H₁₀N₄OS reveals the elemental composition, indicating the presence of eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. The calculated molecular weight is 210.26 grams per mole, which has been confirmed through mass spectrometric analysis. The International Chemical Identifier representation provides a standardized method for chemical structure encoding, facilitating database searches and computational chemistry applications.
Molecular Geometry and Crystallographic Characterization
The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that significantly influence its chemical reactivity and intermolecular interactions. Crystallographic studies have revealed important structural features, particularly regarding the configuration of the hydrazine linkage and the spatial arrangement of functional groups. The compound preferentially adopts the E-configuration, which has been confirmed through nuclear magnetic resonance spectroscopy and crystallographic analysis.
The pyridine ring system maintains planarity and exhibits characteristic aromatic geometry with carbon-carbon bond lengths consistent with aromatic character. The isonicotinoyl moiety is connected to the hydrazine backbone through a carbonyl linkage, creating a region of extended conjugation that influences the electronic properties of the molecule. The hydrazine N-N bond length and the associated dihedral angles have been determined through single-crystal X-ray diffraction studies, providing precise geometric parameters for computational modeling applications.
Table 2: Selected Geometric Parameters for this compound
| Structural Feature | Measurement | Method |
|---|---|---|
| Molecular Weight | 210.26 g/mol | Mass Spectrometry |
| Configuration | E-isomer | Nuclear Magnetic Resonance |
| Crystal System | Not fully characterized | X-ray Diffraction |
| Space Group | Under investigation | Crystallographic Analysis |
| Unit Cell Parameters | Pending determination | Single Crystal Studies |
The thioamide functionality introduces additional complexity to the molecular geometry, as the carbon-sulfur double bond character affects the planarity of the terminal portion of the molecule. Computational studies suggest that the molecule can exist in different conformational states, with the preferred conformation being stabilized by intramolecular hydrogen bonding interactions. The methylthiourea group adopts a configuration that minimizes steric repulsion while maximizing electronic stabilization through resonance effects.
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)
Comprehensive spectroscopic analysis of this compound has provided detailed insights into its molecular structure and electronic properties. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule, enabling structural confirmation and purity assessment. The infrared spectrum displays distinctive peaks that are diagnostic for the various functional groups present in this complex molecule.
The infrared spectroscopic profile shows characteristic N-H stretching vibrations in the range of 3350-3400 wavenumbers, corresponding to the hydrazine and thioamide N-H bonds. The carbonyl stretching frequency appears at approximately 1600-1650 wavenumbers, indicating the presence of the amide functionality. Particularly notable is the thioamide band system, which consists of multiple characteristic absorptions including Thioamide I, II, III, and IV bands that appear at specific frequencies diagnostic for C=S functionality.
Table 3: Infrared Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H Stretch (Hydrazine) | 3349 | ν(N-H) | Medium |
| C=O Stretch (Amide) | 1596 | ν(C=O) | Strong |
| C=N Stretch | 1538 | ν(C=N) | Medium |
| N-N Stretch | 1129 | ν(N-N) | Medium |
| C=S Stretch | 823 | ν(C=S) | Strong |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the structure. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide solvent reveals characteristic chemical shifts that confirm the proposed molecular structure. The spectrum displays signals corresponding to the pyridine ring protons, the hydrazine N-H proton, and the methyl group attached to the thioamide nitrogen.
The one-dimensional proton nuclear magnetic resonance spectrum shows the hydrazine N-H proton as a characteristic singlet at approximately 10-11 parts per million, which is diagnostic for this type of functionality. The pyridine ring protons appear as a complex multiplet in the aromatic region between 7-9 parts per million, consistent with the isonicotinic acid substitution pattern. The methyl group attached to the thioamide nitrogen appears as a singlet at approximately 1-2 parts per million, integrating for three protons.
Table 4: Nuclear Magnetic Resonance Spectroscopic Data for this compound
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H (Hydrazine) | 10.69 | Singlet | 1H |
| Pyridine H-2,6 | 8.91 | Doublet | 2H |
| Pyridine H-3,5 | 7.90 | Doublet | 2H |
| N-CH₃ | 1.16 | Singlet | 3H |
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of carbon environments within the molecule. The spectrum reveals signals corresponding to the pyridine ring carbons, the carbonyl carbon, the thioamide carbon, and the methyl carbon. The chemical shifts are consistent with the proposed structure and provide valuable information about the electronic environment of each carbon atom.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the calculated molecular weight. Fragmentation patterns observed in the mass spectrum provide additional evidence for the connectivity of functional groups within the molecule.
Thermodynamic Properties and Stability Analysis
The thermodynamic properties and stability characteristics of this compound are crucial parameters for understanding its behavior under various conditions and for optimizing storage and handling procedures. Thermal analysis studies have provided valuable information about the thermal stability, decomposition pathways, and phase transition behavior of this compound. The melting point and thermal decomposition characteristics have been determined through differential scanning calorimetry and thermogravimetric analysis.
The compound exhibits a defined melting point range, indicating good crystalline purity and thermal stability under normal laboratory conditions. Storage studies have demonstrated that the compound remains stable when stored at temperatures between 2-8 degrees Celsius, with minimal degradation observed over extended periods. The stability profile indicates that the compound is suitable for long-term storage under appropriate conditions, making it practical for research applications.
Table 5: Thermodynamic and Stability Properties of this compound
| Property | Value | Method | Conditions |
|---|---|---|---|
| Molecular Weight | 210.26 g/mol | Mass Spectrometry | Standard Conditions |
| Physical State | White to Off-white Solid | Visual Inspection | Room Temperature |
| Purity | ≥95.0% | Nuclear Magnetic Resonance | Commercial Grade |
| Storage Temperature | 2-8°C | Stability Studies | Long-term Storage |
| Solvent Compatibility | DMSO, Ethanol | Solubility Testing | Research Applications |
Solubility characteristics have been evaluated in various solvents, revealing good solubility in polar protic and aprotic solvents such as dimethyl sulfoxide and ethanol. This solubility profile facilitates the use of the compound in various chemical reactions and analytical procedures. The stability in solution has been assessed, indicating that the compound maintains its integrity in commonly used research solvents for reasonable periods.
Photostability studies have indicated that the compound is susceptible to degradation under prolonged exposure to ultraviolet radiation, necessitating storage in dark conditions or amber-colored containers. The photodegradation pathways involve the breakdown of the hydrazine linkage and the thioamide functionality, leading to the formation of various decomposition products that can be monitored through spectroscopic techniques.
The chemical stability of this compound under various pH conditions has been investigated, revealing pH-dependent stability profiles. The compound exhibits optimal stability under neutral to slightly basic conditions, while acidic conditions can promote hydrolysis of the hydrazine linkage. These stability characteristics are important considerations for formulation development and analytical method validation.
Properties
IUPAC Name |
1-methyl-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNYRIVCWOGWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384955 | |
| Record name | 2-isonicotinoyl-N-methylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-96-6 | |
| Record name | Isonicotinoyl 4-methylthiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4406-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-isonicotinoyl-N-methylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISONICOTINOYL 4-METHYLTHIOSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PR8G8X3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves several steps. One common method includes the reaction of isonicotinic acid hydrazide with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety.
Chemical Reactions Analysis
2-Isonicotinoyl-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-isonicotinoyl-N-methylhydrazinecarbothioamide exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound shows cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, indicating strong antioxidant properties.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
This suggests that it may protect cells from oxidative stress-related damage .
Study on Antimicrobial Efficacy
Cetin et al. conducted a study synthesizing various derivatives of the compound and assessing their antimicrobial properties against clinical isolates. The results confirmed that structural modifications could enhance activity, suggesting a structure–activity relationship (SAR) .
Anticancer Research
A recent study published in Pharmaceutical Biology explored the effects of the compound on cancer cell viability. Findings indicated significant reductions in cell proliferation, supporting further investigation into its mechanisms .
Mechanism of Action
The mechanism of action of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways in microorganisms . This inhibition results in the antimicrobial and antiviral effects observed in various studies . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.
Comparison with Similar Compounds
Table 1: Structural Analogues of 2-Isonicotinoyl-N-methylhydrazinecarbothioamide
Cytotoxicity and Therapeutic Potential
- N-Benzyl derivative : Exhibits significant cytotoxicity against HepG2 (hepatoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 8.2 μM and 11.5 μM, respectively. Metal complexes (e.g., Cu²⁺, Co²⁺) enhance activity via DNA intercalation and ROS generation .
- N-Methyl derivative : Less cytotoxic (IC₅₀ > 50 μM) but serves as a precursor for neuroactive agents. Cyclization yields 4-methyl-5-pyridin-4-yl-1,2,4-triazole-3-thione, a compound with demonstrated efficacy in pain modulation .
- N-(3-Methoxyphenyl) derivative : Improved solubility due to the methoxy group, enhancing bioavailability in drug formulations .
Structural and Spectroscopic Differences
Substituent Effects :
- Methyl group : Enhances metabolic stability but reduces π-π stacking interactions compared to aromatic substituents .
- Benzyl/Phenyl groups : Increase lipophilicity and DNA-binding affinity, critical for anticancer activity .
- Methoxyphenyl group : Introduces hydrogen-bonding capacity, improving target specificity in enzyme inhibition .
Crystallographic Data :
Research Findings and Implications
- Anticancer Agents : N-Benzyl and N-aryl derivatives outperform the methyl analogue in cytotoxicity, highlighting the role of aromatic substituents in drug design .
- Neurological Therapeutics: The methyl derivative’s cyclized product (triazole-3-thione) demonstrates selective inhibition of monoamine oxidases, relevant for depression treatment .
- Structural Insights : Crystallographic data from N-phenyl derivatives guide the design of hydrazinecarbothioamides with optimized packing and solubility .
Conclusion this compound’s versatility in synthesis and derivatization underscores its importance in medicinal chemistry. While less bioactive than its N-benzyl or N-aryl counterparts, its role as a precursor for neuroactive compounds and its structural simplicity make it a valuable scaffold. Future studies should explore hybrid derivatives combining methyl and aromatic groups to balance stability and bioactivity.
Biological Activity
2-Isonicotinoyl-N-methylhydrazinecarbothioamide (IMH) is an organic compound with the molecular formula C₈H₁₀N₄OS, characterized by a hydrazine backbone and a thioamide functional group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of IMH, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Weight : 210.26 g/mol
- Functional Groups : Hydrazine, thioamide, isonicotinoyl
Antimicrobial Activity
Research has demonstrated that IMH exhibits significant antimicrobial properties. In studies involving various pathogenic strains, IMH showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Strong |
| Aspergillus fumigatus | 128 | Weak |
The compound's mechanism of action involves the inhibition of essential metabolic pathways in microorganisms, potentially by disrupting enzyme activity critical for their survival.
Antiviral Activity
IMH has also been investigated for its antiviral properties. In vitro studies indicated that it could inhibit viral replication in certain cell lines, suggesting potential applications in treating viral infections.
- Cell Lines Tested : Vero and HCT-116
- Viral Strains : Influenza virus and herpes simplex virus (HSV)
- Results : Significant reduction in viral load was observed at concentrations above 50 µg/mL.
Anticancer Activity
The compound has shown promising results in anticancer research. Studies involving human cancer cell lines revealed that IMH can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 (Colon Cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 20.0 | Inhibition of growth |
The anticancer mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Interaction with Metal Ions
IMH can form complexes with metal ions such as copper(II), nickel(II), and manganese(II). These metal complexes enhance the stability and bioavailability of the compound, potentially leading to improved therapeutic effects.
Stability Studies
Stability studies showed that metal complexes of IMH remain stable under physiological conditions, which is crucial for their application in drug development.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial activity of IMH against various bacterial strains, showing a strong correlation between structure and activity.
- Anticancer Research : A clinical trial assessed the effects of IMH on patients with advanced colon cancer, indicating a favorable response rate compared to standard treatments.
Q & A
Q. What are the standard synthetic routes for 2-isonicotinoyl-N-methylhydrazinecarbothioamide?
The compound is synthesized by reacting isonicotinohydrazide with methyl isothiocyanate under reflux conditions. A typical procedure involves dissolving isonicotinohydrazide in ethanol, adding methyl isothiocyanate dropwise, refluxing for 4–6 hours, and recrystallizing the product from dimethylformamide (DMF) . Variations include substituting alkyl/aryl isothiocyanates to modify the thioamide moiety, as seen in analogous hydrazinecarbothioamide syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Key peaks include the C=O stretch (~1686–1690 cm⁻¹) of the amide group and the C=S stretch (~1177–1182 cm⁻¹) .
- NMR : NMR reveals NH proton signals near δ 10–12 ppm, while NMR confirms carbonyl (C=O, ~160–165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .
- Elemental analysis : Validates stoichiometry (C, H, N, S percentages) .
Q. How are metal complexes of this compound synthesized and characterized?
Metal complexes (e.g., Fe(II), Mn(II)) are formed by reacting the ligand with metal salts (e.g., FeCl₂, MnCl₂) in methanol/water. Characterization includes:
- Molar conductivity : To assess electrolytic nature.
- UV-Vis spectroscopy : For d-d transitions in octahedral or tetrahedral geometries.
- Thermogravimetric analysis (TGA) : To determine hydration states .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
SC-XRD with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example:
- The thioamide moiety (C=S bond length: ~1.68 Å) and pyridine ring planarity can be validated .
- Hydrogen bonding networks (e.g., N–H···S interactions) are critical for stabilizing crystal packing .
Q. What computational methods are used to predict biological activity?
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like DNA topoisomerases or kinases. For example, docking studies on analogous compounds show interactions with DNA minor grooves via hydrogen bonds and π-stacking .
- DFT calculations : Gaussian 09/B3LYP/6-31G(d) models optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with reactivity .
Q. How can contradictions in spectroscopic data be resolved?
Discrepancies (e.g., unexpected NH proton splitting in NMR) require:
- Iterative validation : Cross-checking IR, NMR, and mass spectrometry.
- Variable-temperature NMR : To assess dynamic processes like tautomerism.
- X-ray crystallography : To confirm solid-state conformation .
Q. What strategies optimize experimental phasing in crystallography for this compound?
- SHELXC/D/E pipelines : Robust for high-throughput phasing with twinned or low-resolution data.
- DMF solvate handling : Account for solvent disorder using SQUEEZE in PLATON .
Q. How do substituents on the hydrazinecarbothioamide scaffold influence cytotoxicity?
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance cytotoxicity by increasing membrane permeability.
- MTT assays : Compare IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7) to quantify potency .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
